molecular formula C14H11ClFNO B1388374 2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide CAS No. 1094448-02-8

2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide

Cat. No.: B1388374
CAS No.: 1094448-02-8
M. Wt: 263.69 g/mol
InChI Key: CBSQOJIMCDSNKK-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a fluorophenyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide typically involves the reaction of 2-fluoroaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 2-fluoroaniline attacks the carbonyl carbon of 2-chloroacetyl chloride, leading to the formation of the desired amide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents such as dichloromethane or toluene may be used, and the reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or alcohols.

    Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and DNA.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting cytotoxic effects on cancer cells.

Comparison with Similar Compounds

  • 3-Chloro-N-(2-fluorophenyl)benzamide
  • 2-Iodo-N-(4-bromophenyl)benzamide
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide

Comparison: 2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-N-(2-fluorophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c15-13(10-6-2-1-3-7-10)14(18)17-12-9-5-4-8-11(12)16/h1-9,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSQOJIMCDSNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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